Pdgfr|A/flt3-itd-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pdgfr|A/flt3-itd-IN-3 is a potent inhibitor of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. This compound has shown significant potential in the research of acute myeloid leukemia and chronic eosinophilic leukemia due to its ability to inhibit these receptors effectively .
準備方法
The synthesis of Pdgfr|A/flt3-itd-IN-3 involves the preparation of 2,6,9-trisubstituted purine conjugates. The synthetic route includes the use of various reagents and conditions to achieve the desired compound.
化学反応の分析
Pdgfr|A/flt3-itd-IN-3 undergoes various chemical reactions, including inhibition of kinase activity. The compound is known to interact with specific receptors, leading to the inhibition of downstream signaling pathways. Common reagents used in these reactions include kinase inhibitors and other related compounds. The major products formed from these reactions are the inhibited forms of the target receptors .
科学的研究の応用
Pdgfr|A/flt3-itd-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinase activity and the effects on downstream signaling pathways. In biology, it is used to investigate the role of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3 in various cellular processes. In medicine, the compound is being researched for its potential in treating acute myeloid leukemia and chronic eosinophilic leukemia. Additionally, it has applications in the study of chronic pain and other non-oncology indications .
作用機序
The mechanism of action of Pdgfr|A/flt3-itd-IN-3 involves the inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. These receptors are involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts the downstream signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells. The molecular targets include the receptors themselves and the associated signaling pathways such as PI3K, RAS, and STAT5 .
類似化合物との比較
Pdgfr|A/flt3-itd-IN-3 is unique in its selective inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. Similar compounds include quizartinib, gilteritinib, and crenolanib, which also target FMS-like tyrosine kinase 3 but may have different selectivity profiles and additional targets. For example, quizartinib is known to inhibit mutant forms of FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and KIT isoforms .
特性
分子式 |
C26H39N9 |
---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
6-N-[4-(4-aminobutylamino)phenyl]-2-N-(4-aminocyclohexyl)-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C26H39N9/c27-15-3-4-16-29-19-11-13-20(14-12-19)31-24-23-25(35(17-30-23)22-5-1-2-6-22)34-26(33-24)32-21-9-7-18(28)8-10-21/h11-14,17-18,21-22,29H,1-10,15-16,27-28H2,(H2,31,32,33,34) |
InChIキー |
GSQNTGGWLBUZMI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。